![molecular formula C18H11Cl2N3O3S B2693916 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897617-97-9](/img/structure/B2693916.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as DBT-10, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DBT-10 is a benzamide derivative that has been synthesized using various methods and has shown promising results in various research studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The preparation of related thiadiazole derivatives involves reactions of thioamides with electrophilic reagents, yielding compounds with potential as intermediates for further chemical synthesis (Takikawa et al., 1985). Additionally, the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from specific precursors has been reported to explore their utility as anti-inflammatory and analgesic agents, highlighting the chemical versatility of thiadiazole-based compounds (Abu‐Hashem et al., 2020).
Anticancer and Cytotoxic Activities
Novel cyclic systems incorporating [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have been synthesized, showing significant cytotoxicity against various human cancer cell lines. This research suggests the potential of these compounds in cancer treatment strategies (Adhami et al., 2014).
Antimicrobial Applications
Research on novel benzimidazole, benzoxazole, and benzothiazole derivatives has demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating their potential as antimicrobial agents. These findings underscore the relevance of such compounds in addressing the challenge of antimicrobial resistance (Padalkar et al., 2014).
Electrophilic and Pharmacological Properties
Studies on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) underline the therapeutic potential of these compounds in the treatment of diseases related to angiogenesis, such as cancer (Borzilleri et al., 2006).
Structural and Mechanistic Insights
Explorations into the molecular structure and interaction of specific antagonists with cannabinoid receptors have provided insights into the steric binding interactions and potential therapeutic applications of these compounds in neurological and psychiatric disorders (Shim et al., 2002).
Propriétés
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S/c19-11-5-6-12-16(15(11)20)21-18(27-12)22-17(26)9-1-3-10(4-2-9)23-13(24)7-8-14(23)25/h1-6H,7-8H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOMEKTMBXLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.